molecular formula C14H8Br3N B043047 4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile CAS No. 876063-64-8

4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B043047
CAS No.: 876063-64-8
M. Wt: 429.93 g/mol
InChI Key: ZMOBZMJHPMWMLQ-UHFFFAOYSA-N
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Description

4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound characterized by the presence of a tribromomethyl group attached to a biphenyl structure with a carbonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the bromination of a biphenyl precursor followed by the introduction of a carbonitrile group. One common method includes the use of bromine or a brominating agent in the presence of a catalyst to achieve the tribromomethylation. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile may involve large-scale bromination processes using automated reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets industry standards for purity and quality.

Chemical Reactions Analysis

Types of Reactions

4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The tribromomethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.

Scientific Research Applications

4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The tribromomethyl group can undergo metabolic transformations, influencing the compound’s activity and interactions with biological systems. The carbonitrile group may also play a role in binding to specific enzymes or receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid
  • 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-methanol

Uniqueness

4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a different balance of properties that can be advantageous in certain research and industrial contexts.

Properties

IUPAC Name

2-[4-(tribromomethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOBZMJHPMWMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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